6-(pyrrolidin-1-yl)-9H-purine - 1928-89-8

6-(pyrrolidin-1-yl)-9H-purine

Catalog Number: EVT-1598710
CAS Number: 1928-89-8
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “6-(pyrrolidin-1-yl)-9H-purine” is a nitrogen-containing heterocyclic compound. The pyrrolidine ring, a five-membered saturated scaffold, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For instance, in the case of 1-(pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, the compound was synthesized and characterized by spectroscopy .

Molecular Structure Analysis

The optimization of the most stable molecular structure of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .

Chemical Reactions Analysis

Pyrrolidine derivatives have been reported to exhibit various biological activities. For instance, pyrrolidine derivatives inhibited COX-2 with IC50 values in the range of 1–8 µM .

Physical And Chemical Properties Analysis

While the physical and chemical properties of “6-(pyrrolidin-1-yl)-9H-purine” are not directly reported, studies on pyrrolidine derivatives provide some context. These compounds have shown high affinity towards the ifenprodil binding site of GluN2B subunit-containing NMDA .

Synthesis Analysis
  • Step 1: Nucleophilic aromatic substitution 6-chloropurine is reacted with pyrrolidine in the presence of a base, typically potassium carbonate, to substitute the chlorine atom with the pyrrolidine ring, yielding 6-(pyrrolidin-1-yl)-9H-purine. [, ]
  • Step 2: Further modifications The synthesized 6-(pyrrolidin-1-yl)-9H-purine can undergo various modifications at different positions (N9, C2, etc.) depending on the desired target molecule. These modifications include alkylation, acylation, or introduction of other functional groups. [, , ]
Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. [, , , ]
  • Computational methods: Density functional theory (DFT) calculations can be used to predict the optimized geometry, electronic properties, and spectroscopic characteristics of the molecule. [, , ]
Mechanism of Action
  • Kinase inhibition: Some derivatives act as kinase inhibitors, blocking the activity of enzymes involved in signal transduction pathways relevant to cancer cell growth and proliferation. [, ]
  • Phosphodiesterase inhibition: Certain derivatives have demonstrated potent and selective inhibition of phosphodiesterase 10A (PDE10A), a potential therapeutic target for schizophrenia. [, ]
  • Allosteric modulation of receptors: Derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor, influencing its activity and downstream signaling pathways. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can vary depending on the nature and position of substituents. [, ]
  • Lipophilicity: The introduction of specific groups can influence the lipophilicity of the molecule, affecting its ability to cross cell membranes. []
  • Spectroscopic properties: Infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy can be used to characterize the compound and its derivatives. [, , , ]
Applications
  • Anticancer agents: Derivatives have shown promising anticancer activity against various cancer cell lines by inhibiting specific kinases involved in cancer development. [, ]
  • Antimicrobial agents: Several studies highlight the potential of these compounds as antibacterial and antifungal agents. [, , ]
  • Antiviral agents: Research efforts have explored the antiviral activity of 6-(Pyrrolidin-1-yl)-9H-purine derivatives, particularly against HIV. [, ]
  • Anticonvulsant agents: Derivatives have displayed anticonvulsant properties in animal models, indicating their potential as therapeutic agents for epilepsy. [, , , , ]
  • Antinociceptive agents: Studies have revealed the analgesic effects of certain derivatives in various pain models. [, , ]

6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine

    Compound Description: This compound serves as a crucial starting material in synthesizing various alkyl-substituted purines with potential antimicrobial activities. [] Researchers synthesized it using a multistep protocol, ultimately employing it for N-alkylation with diverse alkyl halides. Notably, it exhibited considerable antimicrobial activity without significant toxicity. []

    Relevance: This compound shares a core structure with 6-(pyrrolidin-1-yl)-9H-purine, with both containing a purine ring system. The key difference lies in the substituent at the 6-position. While 6-(pyrrolidin-1-yl)-9H-purine has a pyrrolidine ring, this related compound features a more complex 4-(4-propoxyphenyl)piperazine substituent. This modification likely influences its interactions with biological targets, contributing to its antimicrobial properties. []

2-Amino-1,6-dihydro-6-oxo-9-(4-bis(hydroxymethyl)-2- cyclopenten-1-yl)-9H-purine

    Compound Description: This novel carbovir analog was synthesized as a potential anti-HIV agent. [] The synthesis involved a multistep process starting from the γ-lactam, 2-azabicyclo (2.2.1)hept-5-en-3-one. []

    Relevance: This compound exhibits a close structural similarity to 6-(pyrrolidin-1-yl)-9H-purine, particularly in the purine moiety. Both molecules share a similar core structure, but the related compound has a 9-(4-bis(hydroxymethyl)-2- cyclopenten-1-yl) substituent, differentiating its antiviral activity. []

9-benzyl-6-(furan-2-yl) -2-(N,N dimethylamino)-9H-purine

    Compound Description: Researchers explored the in-silico drug likeness predictions of this novel compound. [] Their study revealed promising drug-likeness properties, suggesting potential oral activity. []

    Relevance: This compound, like 6-(pyrrolidin-1-yl)-9H-purine, possesses a purine core. The structural variation arises from the substituents at positions 2, 6, and 9. The presence of a benzyl group at position 9, a furan-2-yl group at position 6, and a dimethylamino group at position 2 in this related compound distinguishes its properties and potential applications. []

6-(4-phenylpiperazine-1-yl)-9-(β-D-ribofuranosyl)-9H-purine-5’- O-phosphate

    Compound Description: This compound represents a key target in synthesizing purine antagonists for potential use as antimetabolites. [] These antimetabolites are designed to mimic natural metabolites, disrupting crucial metabolic pathways and inhibiting tumor cell growth. []

2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine

    Compound Description: This specific compound was synthesized via a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction, highlighting its distinct chemical properties and potential applications in materials science. []

    Relevance: This compound exhibits structural similarities to 6-(pyrrolidin-1-yl)-9H-purine due to the presence of the purine core. The major structural difference lies in the substitution pattern. The related compound features two bulky 4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl substituents at positions 2 and 6 and a dodecyl group at position 9, leading to altered physicochemical properties. []

9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17)

    Compound Description: This compound exhibited the most potent anticancer activity in a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives. [] Notably, it displayed significant inhibitory activity against MCF-7 breast cancer cells, inducing G2/M phase arrest and apoptosis. []

    Relevance: This derivative and 6-(pyrrolidin-1-yl)-9H-purine belong to the same chemical class characterized by a purine core structure. The key structural differences lie in the substituents at the 6- and 9-positions, influencing the compound's biological activity. PP17 features a sec-butyl group at position 9 and a 4-(4-propoxyphenyl)piperazine moiety at position 6, highlighting the impact of these specific modifications on its anticancer properties. []

N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (1)

    Compound Description: Compound 1 served as a starting point for developing novel reversible kinase inhibitors targeting both EGFR-activating and drug-resistance mutations. While initially exhibiting poor binding affinity, structural optimization led to the identification of more potent analogs with improved antitumor activity. []

    Relevance: Compound 1 and 6-(pyrrolidin-1-yl)-9H-purine belong to the same chemical class, sharing a purine core structure. The difference lies in the substituents. Compound 1 contains a 4-(4-methylpiperazin-1-yl)phenyl group at the N2 position and a phenyl group at the N8 position, while 6-(pyrrolidin-1-yl)-9H-purine has a pyrrolidinyl substituent at the 6-position. These structural variations likely contribute to their distinct biological activities and pharmacological profiles. []

9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (9e)

    Compound Description: Compound 9e is an optimized analog of compound 1, demonstrating significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines harboring EGFR-activating and drug-resistance mutations. [] Further evaluations revealed its high potency and selectivity as a kinase inhibitor, with promising in vivo anti-NSCLC activity. []

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

    Compound Description: MPC-3100 is a potent and orally bioavailable Hsp90 inhibitor, demonstrating good in vitro and in vivo profiles. [] Notably, it exhibits significant antitumor effects in various human cancer xenograft models, making it a promising candidate for cancer treatment. []

    Relevance: This compound, like 6-(pyrrolidin-1-yl)-9H-purine, contains a central purine core, highlighting their shared chemical class. The key structural distinctions arise from the substituents at the 8- and 9-positions of the purine ring. MPC-3100 features a (6-bromo-1,3-benzodioxol-5-yl)sulfanyl group at the 8-position and a complex substituent incorporating a piperidine ring and a 2-hydroxypropan-1-one moiety at the 9-position. These specific modifications are crucial for its activity as an Hsp90 inhibitor and its potential as an anticancer agent. []

Properties

CAS Number

1928-89-8

Product Name

6-(pyrrolidin-1-yl)-9H-purine

IUPAC Name

6-pyrrolidin-1-yl-7H-purine

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

InChI

InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13)

InChI Key

IQSRNEOAVVBNGN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=NC3=C2NC=N3

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.